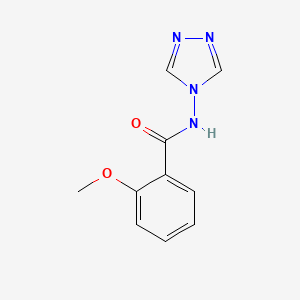![molecular formula C21H31N3O3 B5640448 methyl 4-{3-[(1-benzylpyrrolidin-3-yl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5640448.png)
methyl 4-{3-[(1-benzylpyrrolidin-3-yl)amino]-3-oxopropyl}piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives often involves complex organic reactions. For example, Galenko et al. (2015) described a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via relay catalytic cascade reactions, which might share similar synthetic strategies with our compound of interest (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015). Boto et al. (2001) discussed a synthesis approach for 2,3-disubstituted pyrrolidines and piperidines through one-pot oxidative decarboxylation-beta-iodination, which could be relevant for functional group manipulations in the synthesis of our compound (Boto, Hernández, de Leon, & Suárez, 2001).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives have been determined by X-ray diffraction analysis, highlighting the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. For instance, Kuleshova and Khrustalev (2000) provided insights into the role of hydrogen bonds in the molecular packing of hydroxy derivatives of hydropyridine, which can offer a parallel understanding of our compound's structural characteristics (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of piperidine derivatives can vary widely based on their specific substituents and structural configurations. For example, the synthesis and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, as discussed by Ibenmoussa et al. (1998), provide a basis for understanding the potential chemical reactions our compound might undergo, such as decarbomethoxylation and alkylation (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the practical applications and handling of chemical compounds. While specific data on our compound might not be directly available, studies on related compounds, such as those by Khan et al. (2013), who investigated the crystal and molecular structure of methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, can provide indirect insights into its physical properties (Khan, Ibrar, Lal, Altaf, & White, 2013).
Propiedades
IUPAC Name |
methyl 4-[3-[(1-benzylpyrrolidin-3-yl)amino]-3-oxopropyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-27-21(26)24-13-9-17(10-14-24)7-8-20(25)22-19-11-12-23(16-19)15-18-5-3-2-4-6-18/h2-6,17,19H,7-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJSFBPLLYPOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CCC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-N-{[5-(2-furyl)-3-isoxazolyl]methyl}cyclopropanecarboxamide](/img/structure/B5640382.png)

![1-[(dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol](/img/structure/B5640384.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5640396.png)

![2-[(4-methoxy-2-pyridinyl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone dihydrochloride](/img/structure/B5640413.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-3-yl]methyl}-2-chlorobenzamide](/img/structure/B5640419.png)
![2-methyl-6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5640426.png)

![7-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5640436.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(4-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5640440.png)
